2-Bromo-4-methyl-5-hydroxymethylthiazole structure and molecular weight
2-Bromo-4-methyl-5-hydroxymethylthiazole structure and molecular weight
An In-depth Technical Guide to 2-Bromo-4-methyl-5-hydroxymethylthiazole: Synthesis, Properties, and Applications for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds and FDA-approved drugs.[1][2] This technical guide focuses on a highly functionalized derivative, 2-Bromo-4-methyl-5-hydroxymethylthiazole, a versatile building block poised for significant application in drug discovery and development. Its strategic combination of a reactive bromine atom for cross-coupling, a methyl group for steric and electronic modulation, and a hydroxymethyl group for further derivatization makes it an invaluable intermediate. This document provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via the reduction of its aldehyde precursor, expected characterization data, and a discussion of its potential applications in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structure
2-Bromo-4-methyl-5-hydroxymethylthiazole is a heterocyclic compound featuring a thiazole core. The bromine atom at the C2 position serves as a crucial handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The methyl group at C4 and the hydroxymethyl group at C5 provide additional points for modification and influence the molecule's overall solubility, polarity, and interaction with biological targets.
Molecular Structure
The chemical structure of 2-Bromo-4-methyl-5-hydroxymethylthiazole is presented below.
Caption: Chemical structure of 2-Bromo-4-methyl-5-hydroxymethylthiazole.
Physicochemical Data
The key quantitative properties of the molecule are summarized in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol | Calculated |
| Molecular Formula | C₅H₆BrNOS | Calculated |
| Molecular Weight | 224.08 g/mol | Calculated |
| Monoisotopic Mass | 222.9299 Da | Calculated |
| Appearance | Expected to be a solid at room temperature | Extrapolated from similar structures[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Inferred from functional groups |
| CAS Number | Not assigned | N/A |
Synthesis and Experimental Protocol
A robust and high-yielding synthesis of 2-Bromo-4-methyl-5-hydroxymethylthiazole can be achieved through the selective reduction of its corresponding aldehyde, 2-Bromo-4-methylthiazole-5-carbaldehyde[4]. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.
Synthetic Workflow
The conversion from the aldehyde precursor to the target primary alcohol is a direct, single-step process.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol describes the reduction of 1.0 g of 2-Bromo-4-methylthiazole-5-carbaldehyde.
Materials:
-
2-Bromo-4-methylthiazole-5-carbaldehyde (1.0 g, 4.85 mmol)[4]
-
Methanol (MeOH), anhydrous (25 mL)
-
Sodium borohydride (NaBH₄) (0.28 g, 7.28 mmol, 1.5 eq)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-methylthiazole-5-carbaldehyde (1.0 g). Dissolve the aldehyde in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C. Causality: Cooling is essential to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.
-
Reduction: Slowly add sodium borohydride (0.28 g) to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition ensures the reaction rate is controlled and prevents excessive gas evolution (H₂).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible. Trustworthiness: TLC provides a reliable, real-time validation of the chemical transformation before proceeding to work-up.
-
Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of deionized water while maintaining the temperature at 0 °C. Causality: This step safely neutralizes any unreacted NaBH₄.
-
Solvent Removal & Extraction: Remove the methanol from the mixture under reduced pressure. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-4-methyl-5-hydroxymethylthiazole.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The following table outlines the expected signals.
| Technique | Expected Data |
| ¹H NMR | δ ~4.6-4.8 ppm (s, 2H, -CH₂OH), δ ~2.4-2.5 ppm (s, 3H, -CH₃), variable δ for -OH proton. |
| ¹³C NMR | Signals corresponding to the thiazole ring carbons, the methyl carbon (~15-20 ppm), and the hydroxymethyl carbon (~55-65 ppm). |
| IR (Infrared) | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=N, C=C ring stretch). |
| MS (Mass Spec) | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom. For C₅H₆BrNOS, this would be at m/z ≈ 223 and 225. |
Applications in Research and Drug Development
2-Bromo-4-methyl-5-hydroxymethylthiazole is not merely a chemical entity but a strategic tool for medicinal chemists. The thiazole core is a known bioisostere for other aromatic systems and is found in drugs with antibacterial, antifungal, and antineoplastic properties.[2][5]
Key Synthetic Utilities:
-
Cross-Coupling Reactions: The C2-bromo position is highly activated for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Derivatization of the Hydroxymethyl Group: The primary alcohol at C5 is a versatile functional group. It can be:
-
Esterified or etherified to introduce lipophilic or other functional moieties.
-
Oxidized back to the aldehyde or further to the carboxylic acid, providing access to related derivatives.[6]
-
Converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.
-
The combination of these features makes this molecule an ideal starting point for synthesizing complex, biologically active agents targeting a wide range of diseases.[7][8]
Safety and Handling
While specific toxicological data for 2-Bromo-4-methyl-5-hydroxymethylthiazole is not available, data from structurally related brominated thiazoles should be used to guide handling procedures.[9][10]
-
Hazard Classifications: Likely to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
References
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Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]
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PubChem. 2-Bromo-5-methyl-1,3-thiazole. [Link]
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Asian Journal of Chemistry. Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. [Link]
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Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
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PubChem. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
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ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]
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Molecules. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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PubChemLite. 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
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European Journal of Medicinal Chemistry. Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. [Link]
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ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]
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IUCrData. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
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